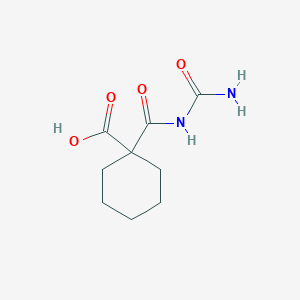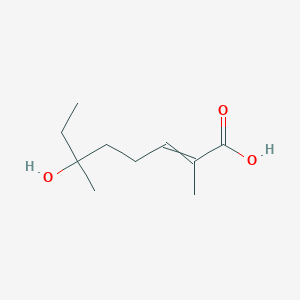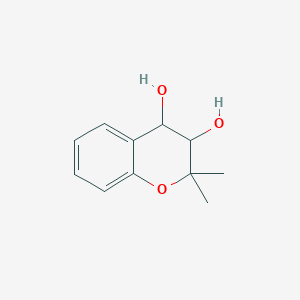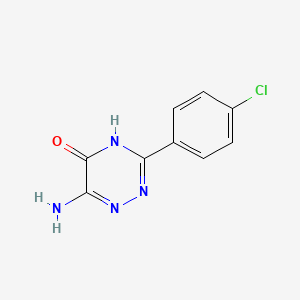![molecular formula C10H5Cl3O2S B14371206 Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate CAS No. 90788-65-1](/img/structure/B14371206.png)
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate is a chemical compound with the molecular formula C₁₀H₅Cl₃O₂S and a molecular weight of 295.57 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[c]thiopyran ring system substituted with three chlorine atoms and a methyl ester group.
Vorbereitungsmethoden
The synthesis of methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate can be compared with other similar compounds, such as:
Cyclopenta[c]thiopyran derivatives: These compounds share a similar core structure but differ in their substituents.
Chlorinated thiopyran compounds: These compounds have chlorine atoms attached to the thiopyran ring but may differ in the number and position of chlorine atoms.
Methyl ester derivatives: These compounds have a methyl ester group but may differ in their core structure and other substituents.
Eigenschaften
CAS-Nummer |
90788-65-1 |
|---|---|
Molekularformel |
C10H5Cl3O2S |
Molekulargewicht |
295.6 g/mol |
IUPAC-Name |
methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate |
InChI |
InChI=1S/C10H5Cl3O2S/c1-15-10(14)6-2-4-5(3-16-6)8(12)9(13)7(4)11/h2-3H,1H3 |
InChI-Schlüssel |
SMPXRKSDFUIOLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C(=C(C2=CS1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)






![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)


